molecular formula C19H28N4O4 B057657 Unii-E8S33vnw75 CAS No. 910376-39-5

Unii-E8S33vnw75

Cat. No. B057657
M. Wt: 376.4 g/mol
InChI Key: GGNIFXBIJCNXCT-CQSZACIVSA-N
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Description

Unii-E8S33vnw75 is a chemical compound that has drawn significant attention from researchers due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical, and physiological effects.

Scientific Research Applications

Nanoparticle Synthesis

Recent advancements in chemical research emphasize the significance of novel material development, particularly in industries like electronics. Innovations in semiconductor materials led to major technological shifts from vacuum tubes to microchips. The progression of these technologies, including the development of inorganic nanoparticles, is crucial in scientific research and industry applications (Cushing, Kolesnichenko, & O'Connor, 2004).

Translating Research into Innovations

The transformation of basic scientific research into practical innovations has been a long-standing endeavor. Educational programs aimed at supporting academic researchers in converting their findings into viable technologies and ventures are essential. This approach fosters the development of socially beneficial businesses and technological advancements (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Scientific Environments

The development of large scientific applications often involves collaboration among geographically dispersed scientists. Collaborative working environments, such as the Unified Air Pollution Model (UNI-DEM), are designed to facilitate remote development, data sharing, and application-centric facilities. Such frameworks are crucial in supporting large-scale environmental models and research projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Surface Science in Actinide Research

Surface science research, particularly in the synthesis and spectroscopy studies of thin films of actinides and their compounds, is a critical area in scientific research. Techniques like X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) are used for understanding the properties of these films, which are significant in various scientific and technological applications (Gouder, 1998).

University Nanosat Program

The University Nanosat Program (UNP) demonstrates the synergy between academia and government in advancing aerospace technologies. It highlights the importance of integrating innovative methodologies and technologies, such as MEMS and autonomous controls, in the field of nanosatellites. This program is pivotal in training the next generation of aerospace professionals and in promoting out-of-the-box technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Social Risks of Experimental Research

Experimental research, extending beyond laboratory limits into wider society, brings about social risks. Areas like nuclear energy, ecology, and medicine are examples where experimental implementations are directly applied in society, often leading to debates about the safety and ethical implications of such research (Krohn & Weyer, 1994).

properties

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-3-(3-hydroxy-3-methylbutyl)-2-oxobenzimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-18(2,3)14(15(20)24)21-16(25)23-13-9-7-6-8-12(13)22(17(23)26)11-10-19(4,5)27/h6-9,14,27H,10-11H2,1-5H3,(H2,20,24)(H,21,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNIFXBIJCNXCT-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010008
Record name PF-03550096
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E8S33Vnw75

CAS RN

910376-39-5
Record name N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910376-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-03550096
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910376395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03550096
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03550096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8S33VNW75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.